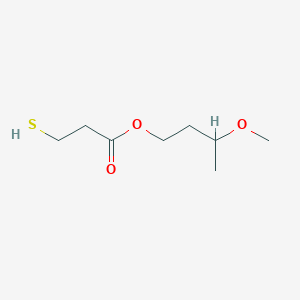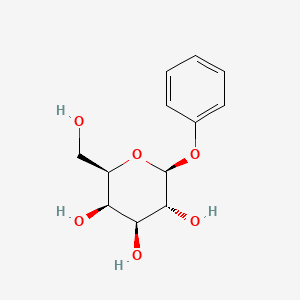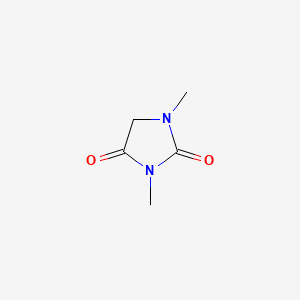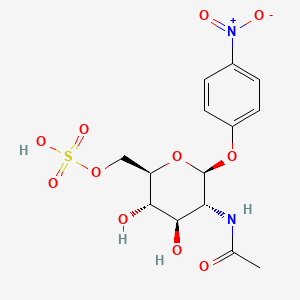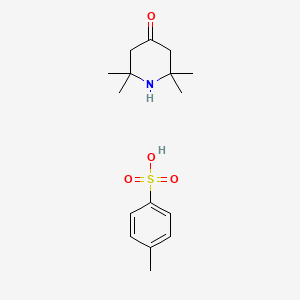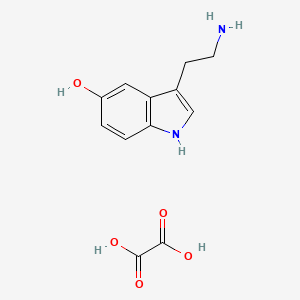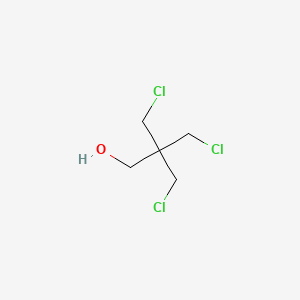
3-Chloro-2,2-bis(chloromethyl)propan-1-ol
Descripción general
Descripción
3-Chloro-2,2-bis(chloromethyl)propan-1-ol is a chemical compound with the CAS Number: 813-99-0. It has a molecular weight of 191.48 and its IUPAC name is 3-chloro-2,2-bis(chloromethyl)-1-propanol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridinium chlorochromate . The reaction is exothermic and requires careful control of temperature . The yield of the reaction is around 80% .Molecular Structure Analysis
The InChI code for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol is 1S/C5H9Cl3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .Chemical Reactions Analysis
3-Chloro-2,2-dimethyl-1-propanol, a similar compound, undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal, which spontaneously trimerizes to s-trioxane .Physical And Chemical Properties Analysis
3-Chloro-2,2-bis(chloromethyl)propan-1-ol is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 191.48 .Aplicaciones Científicas De Investigación
Synthesis of Inhibitors for Biological Applications
3-Chloro-2,2-bis(chloromethyl)propan-1-ol: is utilized in the synthesis of complex organic molecules that can act as inhibitors for various biological enzymes. For instance, it can be used to create compounds that inhibit spermine oxidase, an enzyme involved in cellular metabolism .
Material Science: Phase Transition Studies
In material science, this compound is studied for its phase transition properties. The crystal structure and phase transitions of related chlorinated propane derivatives are of interest due to their potential to form plastic phases, which are characterized by their order-disorder transitions .
Chemical Synthesis: Photocycloaddition Reactions
This chemical serves as a precursor in [2+2] photocycloaddition reactions. These reactions are crucial in the total synthesis of natural products, such as (−)-grandisol, which is a pheromone used in insect communication .
Analytical Chemistry: Chromatography
3-Chloro-2,2-bis(chloromethyl)propan-1-ol: can be used in chromatography, particularly in the development of chiral stationary phases for the separation of enantiomers. This application is significant in pharmaceutical research where the chirality of a drug can affect its efficacy and safety .
Polymer Chemistry: Branched Side Chains
In polymer chemistry, this compound is employed to synthesize branched side chains for conjugated polymers. These polymers have applications in electronic devices due to their conductive properties .
Safety and Handling in Research Labs
The compound’s safety profile and handling precautions are also a critical area of research. Understanding its hazard statements, precautionary statements, and safe storage conditions is essential for laboratory safety and compliance with regulations .
Safety and Hazards
The safety information for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHPVMGJTYPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001911 | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |
CAS RN |
813-99-0 | |
| Record name | 813-99-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 813-99-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-tris-(Chloromethyl)-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




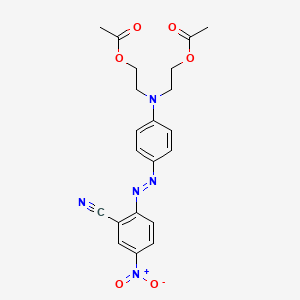

![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
